(1-Bromo-2-methylpropan-2-yl)cyclobutane
Overview
Description
(1-Bromo-2-methylpropan-2-yl)cyclobutane is an organic compound with the molecular formula C₈H₁₅Br. It is a brominated derivative of cyclobutane, featuring a cyclobutane ring substituted with a 1-bromo-2-methylpropan-2-yl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpropan-2-yl)cyclobutane typically involves the bromination of 2-methylpropan-2-ylcyclobutane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylpropan-2-yl)cyclobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination: Alkenes such as 2-methylpropene.
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Scientific Research Applications
(1-Bromo-2-methylpropan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyclobutane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, acting as a leaving group in nucleophilic substitution or as a site for radical formation in free radical reactions. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylcyclobutane: Similar structure but lacks the 2-methylpropan-2-yl group.
tert-Butyl bromide (2-Bromo-2-methylpropane): Similar in having a brominated tert-butyl group but without the cyclobutane ring.
Isobutyl bromide (1-Bromo-2-methylpropane): Similar in having a brominated isobutyl group but without the cyclobutane ring.
Uniqueness
(1-Bromo-2-methylpropan-2-yl)cyclobutane is unique due to the combination of a cyclobutane ring and a brominated tert-butyl group
Properties
IUPAC Name |
(1-bromo-2-methylpropan-2-yl)cyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2,6-9)7-4-3-5-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSRHEUOMUTZQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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